N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-14-5-2-3-6-15(14)23-12-18(20)19-11-13-8-9-17(24-13)16-7-4-10-22-16/h2-10H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFYZODQHMSMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bifuran moiety and a methoxyphenoxy group, which are significant for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 273.28 g/mol.
N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide is believed to act primarily as a modulator of glutamate receptors, particularly the NMDA receptor subtypes GluN2C and GluN2D. These receptors play crucial roles in synaptic plasticity and memory formation.
Table 1: Summary of Biological Activity
In Vitro Studies
Several studies have assessed the efficacy of N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide in vitro. For instance, it has been shown to enhance the response to glutamate at NMDA receptors by increasing the potency and efficacy of agonists, which suggests a role in modulating synaptic transmission.
Case Study: Neuroprotective Properties
In one notable study, the compound was tested for its neuroprotective properties against excitotoxic damage induced by excessive glutamate. The results indicated that treatment with N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide significantly reduced neuronal cell death in cultured neurons exposed to high levels of glutamate. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Pharmacological Profile
The pharmacological profile of N-([2,2'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide indicates that it may exhibit both central and peripheral effects. Its ability to selectively modulate specific NMDA receptor subtypes could minimize side effects commonly associated with non-selective NMDA antagonists.
Table 2: Pharmacological Properties
| Property | Value/Description |
|---|---|
| Selectivity | High selectivity for GluN2C/D NMDA receptors |
| Solubility | Soluble in DMSO; moderate aqueous solubility |
| Toxicity | Low toxicity profile in preliminary assessments |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenoxy Acetamide Derivatives
(a) Thiadiazole-Based Analogs
Compounds 5k, 5l, and 5m () share the 2-methoxyphenoxy acetamide backbone but replace the bifuran group with a 1,3,4-thiadiazole ring. Key differences include:
- Molecular Weight : Thiadiazole analogs (e.g., 5k: C₁₃H₁₅N₃O₃S) have lower molecular weights (~300–330 g/mol) compared to the bifuran derivative (~311–395 g/mol) due to sulfur and nitrogen in the thiadiazole ring.
- Melting Points : Thiadiazole derivatives exhibit higher melting points (135–170°C), suggesting enhanced crystallinity from hydrogen bonding via the thiadiazole NH group .
- Synthetic Routes : Thiadiazole analogs are synthesized via nucleophilic substitution of thiols on 2-chloroacetamide intermediates, whereas bifuran derivatives likely require coupling of bifuran-methylamine with activated acetamide precursors .
(b) Hypoglycemic Acetamide Derivatives
describes 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., 3a: C₁₉H₁₆N₂O₅S). These compounds integrate a thiazolidinone ring, enabling hypoglycemic activity via PPAR-γ modulation, a mechanism absent in the bifuran derivative. The 2-methoxyphenoxy group in both compounds enhances solubility, but the thiazolidinone moiety in 3a introduces additional hydrogen-bonding sites .
(c) Anti-inflammatory Acetamides
highlights N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-2-(substituted phenoxy)acetamides. These compounds exhibit anti-inflammatory activity (IC₅₀ ~10–50 μM) due to their bulky bicyclic substituents, which improve membrane permeability. In contrast, the bifuran derivative’s planar aromatic system may limit bioavailability but enhance target binding in CNS applications .
Bifuran and Bithiophene Analogs
(a) N-([2,3'-bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2097864-09-8)
This positional isomer () differs in the bifuran linkage (2,3' vs. 2,2').
(b) N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chloro-6-fluorophenyl)acetamide
This bithiophene analog () replaces bifuran with bithiophene and introduces a hydroxyl group. The sulfur atoms in thiophene enhance electron delocalization , increasing stability under acidic conditions. The chloro-fluorophenyl group also adds hydrophobic character, favoring blood-brain barrier penetration .
Pesticide Acetamides
lists agrochemicals like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide). These compounds feature chloro substituents and alkyl chains, optimizing herbicidal activity via inhibition of fatty acid elongation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
